1-(6-环丙基哒嗪-3-基)-N-[2-(1H-吲哚-3-基)乙基]哌啶-4-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
This involves the study of how the compound is synthesized. It includes the reactants used, the conditions under which the reaction is carried out, and the yield of the product .Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule and the type of bonds (covalent, ionic, etc.) that hold these atoms together .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, the conditions under which these reactions occur, and the products formed .Physical and Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, chemical stability, etc .科学研究应用
对映选择性工艺开发
Reginald O. Cann 等人 (2012) 开发了一种收敛、立体选择性和经济的合成方法,用于合成一种有效的降钙素基因相关肽 (CGRP) 受体拮抗剂。他们的工作展示了在千克级规模上合成复杂分子的方法,强调了手性中心在药物合成中的重要性,这可能与“1-(6-环丙基哒嗪-3-基)-N-[2-(1H-吲哚-3-基)乙基]哌啶-4-甲酰胺”在受体抑制方面的合成方法和应用有关(Cann 等人,2012)。
用于 PET 成像的放射性配体开发
Gonzalo García 等人 (2014) 描述了 N-(4-[(18)F]-氟吡啶-2-基)-N-{2-[4-(2-甲氧基苯基)哌嗪-1-基]乙基}-甲酰胺的合成和评价,作为 WAY100635 的类似物,展示了它们作为 PET 放射性配体在神经精神疾病中对 5-HT1A 受体进行体内定量的潜力。这表明具有复杂结构的化合物(类似于所讨论的化合物)有可能用于脑成像和精神疾病的诊断(García 等人,2014)。
抗精神病药物开发
M. H. Norman 等人 (1996) 的研究探索了杂环甲酰胺作为潜在的抗精神病药物,重点介绍了它们在体外和体内对多巴胺和血清素受体的结合评价。此类研究是了解结构相似的化合物如何被开发和评估用于精神病应用的基础(Norman 等人,1996)。
抗菌剂开发
T. Miyamoto 等人 (1987) 合成了 1-环丙基和 1-乙基-6-氟-1,4-二氢-4-氧代-1,8-萘啶-3-羧酸衍生物,重点研究了它们的抗菌性能。这项研究与了解结构-功能关系以开发具有潜在修饰以增强功效和特异性的新型抗菌剂有关(Miyamoto 等人,1987)。
作用机制
Target of Action
Similar compounds have been found to target proteins such as pcsk9 . PCSK9 is a protein that regulates the number of low-density lipoprotein receptors (LDLR) on the surface of cells.
Mode of Action
The compound is a prodrug, which means it is metabolically converted into its active form inside the body. Specifically, it is converted by liver carboxyesterase (CES1) into its active form . The active form of the compound selectively inhibits the synthesis of the PCSK9 protein .
Biochemical Pathways
The compound affects the PCSK9-LDLR pathwayThis leads to increased uptake and clearance of LDL cholesterol from the bloodstream .
Pharmacokinetics
The active form of the compound has been found in mice at a concentration of 33.9 μg/mL 0.5 hr after a 300 mg/kg oral dose, and in monkeys at a concentration of 9.0 μg/mL 0.5 hr after a 30 mg/kg oral dose .
Result of Action
The result of the compound’s action is a decrease in plasma PCSK9 levels. In humanized PCSK9 mice, plasma PCSK9 levels decreased by 26%, 42%, and 53% 5 hours after oral doses of 100, 300, and 500 mg/kg, respectively
安全和危害
属性
IUPAC Name |
1-(6-cyclopropylpyridazin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N5O/c29-23(24-12-9-18-15-25-21-4-2-1-3-19(18)21)17-10-13-28(14-11-17)22-8-7-20(26-27-22)16-5-6-16/h1-4,7-8,15-17,25H,5-6,9-14H2,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZQPJOBNLYWYOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(C=C2)N3CCC(CC3)C(=O)NCCC4=CNC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。